molecular formula C15H12N2O6 B1609642 (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate CAS No. 3205-18-3

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

Cat. No. B1609642
CAS RN: 3205-18-3
M. Wt: 316.26 g/mol
InChI Key: YATKDADIXNBBCZ-JTQLQIEISA-N
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Description

“(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate” is a chemical compound with the molecular formula C15H12N2O6 . It is a derivative of 3,5-dinitrobenzoic acid , an organic chemical that is an important corrosion inhibitor and is also used in photography .


Synthesis Analysis

The synthesis of 3,5-dinitrobenzoic acid, a precursor to “(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate”, is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% . The esters and amides synthesized are structurally related, and the benzoyl structure disubstituted with NO2 (nitro group) in positions 3 and 5 was maintained, varying only the oxygen attached substituent in the ester function, and nitrogen attached substituent in the amide function .


Molecular Structure Analysis

The molecular structure of “(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate” is characterized by the presence of a benzoyl structure disubstituted with NO2 (nitro group) in positions 3 and 5 . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1 H-NMR, 13 C NMR, and HRMS .


Chemical Reactions Analysis

The esters and amides synthesized from 3,5-dinitrobenzoic acid are structurally related, and the benzoyl structure disubstituted with NO2 (nitro group) in positions 3 and 5 was maintained . The 1 H and 13 C NMR spectra of the synthesized products demonstrated the presence of 3 hydrogens (H-2, H-4) .


Physical And Chemical Properties Analysis

“(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate” has a molecular weight of 316.27 . More detailed physical and chemical properties are not available in the retrieved data.

Safety And Hazards

The safety data sheet for Ethyl 3,5-dinitrobenzoate, a related compound, suggests that it is harmful if swallowed and recommends avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation . It also recommends wearing personal protective equipment/face protection and ensuring adequate ventilation .

Future Directions

The 3,5-dinitrobenzoate scaffold, particularly the 3,5-dinitrobenzoate scaffold, merits further investigation, because it has the potential to generate future antimycobacterial agents with improved activity . In fact, 3,5-dinitrobenzoate esters have a high toxicity/activity index (T/A), making them candidates for additional research and application .

properties

IUPAC Name

[(1S)-1-phenylethyl] 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKDADIXNBBCZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433190
Record name (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

CAS RN

3205-18-3
Record name (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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